

(Rac)-NNC 55-0396: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

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Introduction

(Rac)-NNC 55-0396, a derivative of mibefradil, is a potent pharmacological agent that has garnered significant interest for its selective inhibitory effects on T-type calcium channels.^{[1][2][3]} This technical guide provides an in-depth overview of the core mechanism of action of **(Rac)-NNC 55-0396**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The primary mechanism of action of NNC 55-0396 is the selective blockade of T-type calcium channels, with a notable preference for the Cav3.1 subtype.^{[1][4][5][6][7][8]} It exhibits significantly lower activity against high-voltage-activated (HVA) calcium channels, such as the L-type, rendering it a more selective tool for studying T-type channel function compared to its parent compound, mibefradil.^{[1][3][9][10]} The blockade of T-type calcium channels is voltage-dependent, with increased efficacy at more depolarized membrane potentials and higher stimulation frequencies.^{[9][10][11]}

Quantitative Data on T-Type Calcium Channel Inhibition

Parameter	Value	Cell Line	Channel Subtype	Reference
IC50	6.8 μ M	HEK293	Cav3.1	[1][4][5][7]
IC50	~7 μ M	HEK293	α 1G (Cav3.1)	[9][10]
Effect on HVA Channels	No discernible effect up to 100 μ M	INS-1	L-type	[1][4][6][8][9]

Expanded Pharmacological Profile

Beyond its well-documented effects on T-type calcium channels, NNC 55-0396 exhibits a broader pharmacological profile, influencing other ion channels and cellular pathways.

Inhibition of Voltage-Dependent K⁺ Channels

In arterial smooth muscle cells, NNC 55-0396 has been shown to inhibit voltage-dependent K⁺ (Kv) channels with high potency.[1]

Parameter	Value	Cell Type	Target	Reference
IC50	80 nM	Rabbit coronary arterial smooth muscle cells	Voltage-dependent K ⁺ channels	[1]

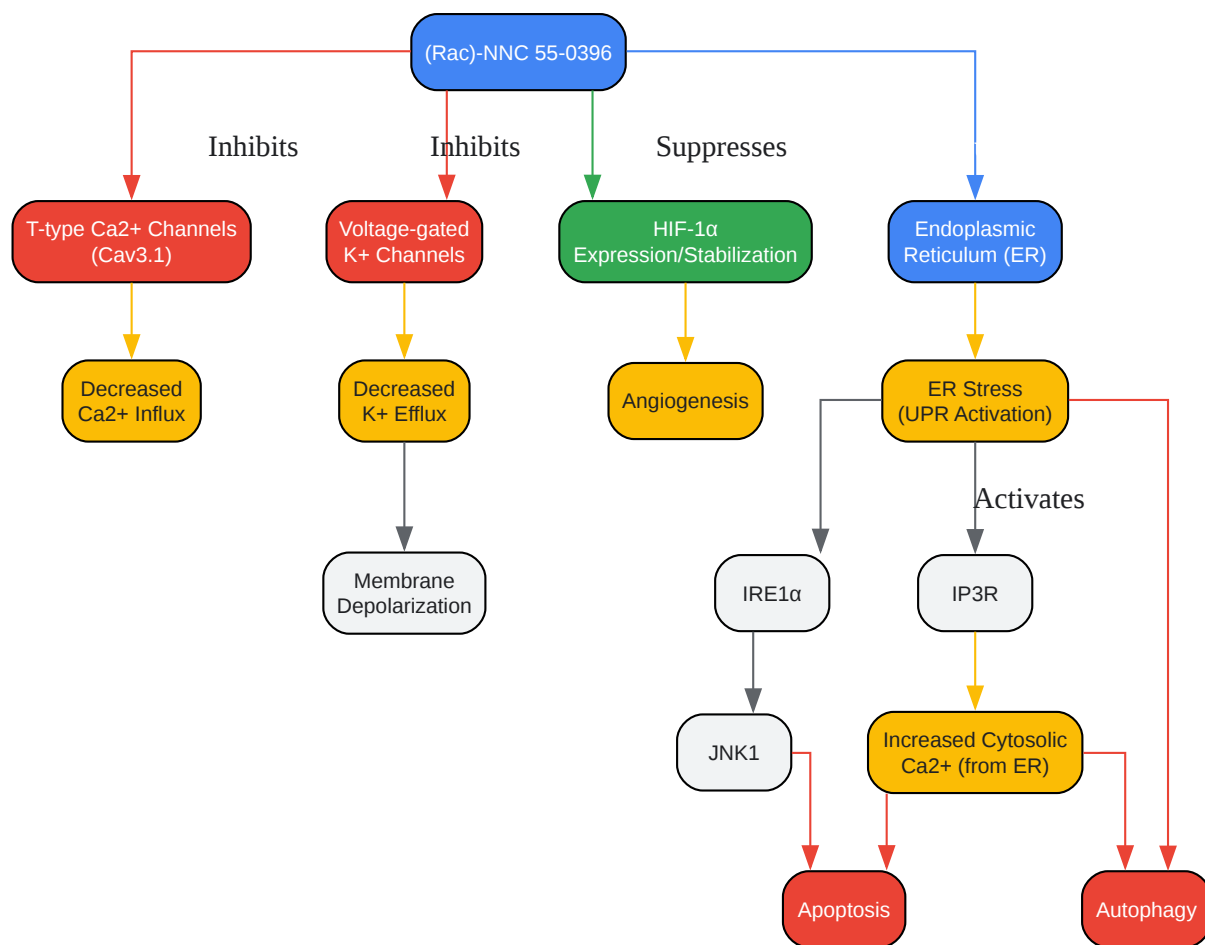
Anti-Angiogenic and Anti-Cancer Effects

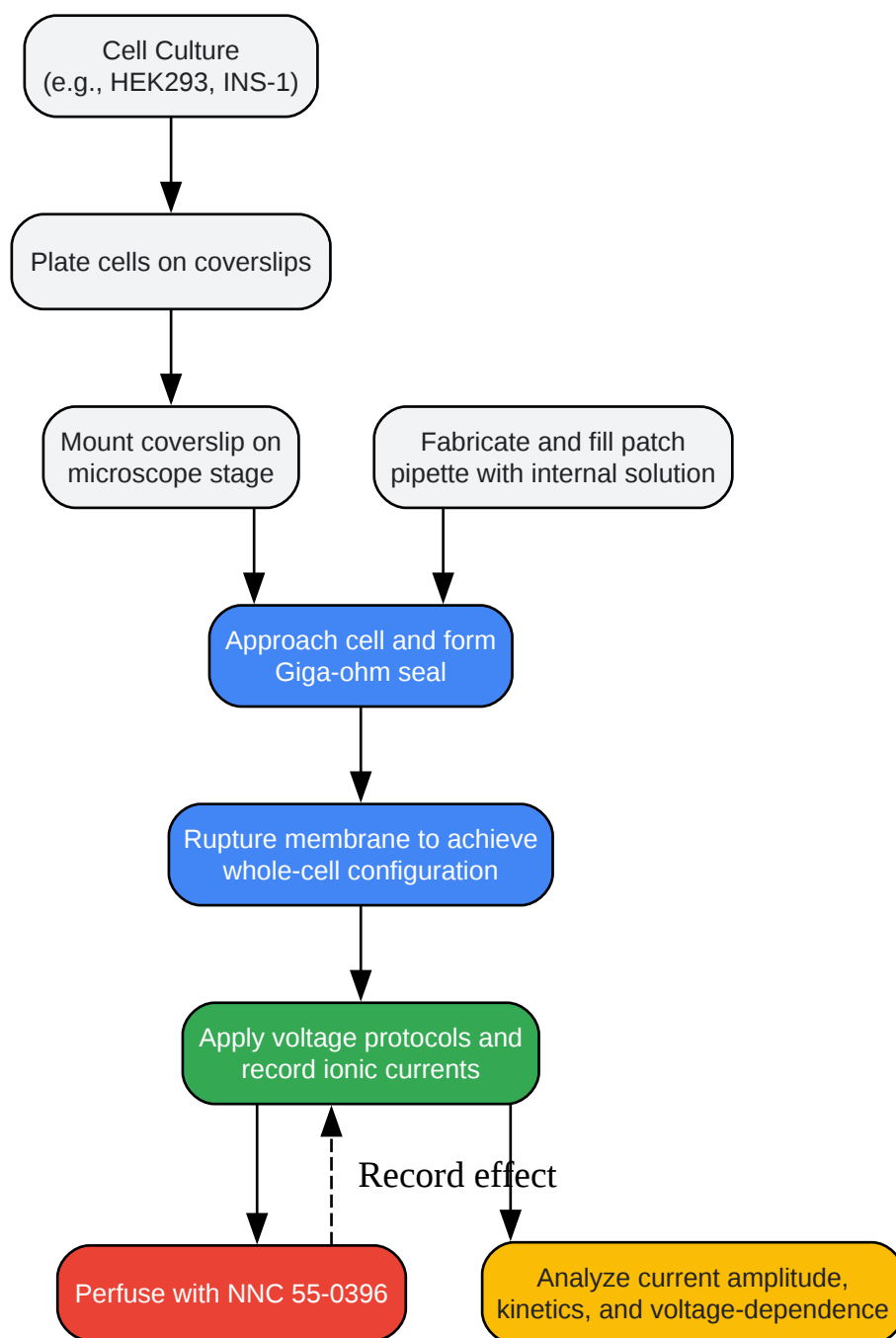
NNC 55-0396 demonstrates significant anti-angiogenic and cytotoxic effects in cancer models, particularly glioblastoma.[1][12][13] These effects are mediated through the suppression of hypoxia-inducible factor-1 α (HIF-1 α) signaling and the induction of cellular stress pathways.

Effect	Concentration	Cell Line/Model	Key Pathway	Reference
Suppression of Angiogenesis (in vitro)	1-5 μ M	-	Inhibition of HIF-1 α activity	[1]
Slowed Tumor Growth (in vivo)	20 mg/kg	U87MG xenografts in mice	-	[1]
Induction of Glioblastoma Cell Death	Cytotoxic concentrations	Glioblastoma cells	IRE1 α , JNK1, and Calcium Signaling	[13]
Induction of Autophagy and Lysosomal Alkalinization	-	Glioblastoma cells	UPR and Ca ²⁺ signaling	[14]

Signaling Pathways

The multifaceted actions of NNC 55-0396 involve the modulation of several key intracellular signaling cascades.





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